Differential VPS4B versus p97 Potency Defines Unique Dual-Targeting Profile
MSC1094308 exhibits a distinctive inverted selectivity profile compared to canonical p97 inhibitors. It demonstrates ~10-fold greater potency against VPS4B (IC50 = 0.71 μM) than against p97 (IC50 = 7.2 μM) in biochemical assays, whereas the majority of in-class compounds (e.g., CB-5083 with IC50 = 11 nM against p97, NMS-873 with IC50 = 30 nM against p97) are either p97-selective or p97-exclusive with no reported VPS4B activity . This quantitative selectivity differential makes MSC1094308 the preferred probe for experiments requiring concurrent VPS4B engagement or studies where p97 inhibition alone is insufficient [1].
| Evidence Dimension | VPS4B vs. p97 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | VPS4B: 0.71 μM; p97: 7.2 μM |
| Comparator Or Baseline | CB-5083: p97 IC50 = 11 nM (VPS4B not reported); NMS-873: p97 IC50 = 30 nM (VPS4B not reported); DBeQ: p97 IC50 = 1.5 μM (VPS4B not reported) |
| Quantified Difference | ~10-fold selectivity for VPS4B over p97; comparator p97 inhibitors lack reported VPS4B activity |
| Conditions | In vitro biochemical ATPase activity assay |
Why This Matters
This inverted selectivity profile enables research applications requiring dual VPS4B/p97 inhibition or VPS4B-preferring pharmacology, which cannot be achieved with p97-selective inhibitors such as CB-5083 or NMS-873.
- [1] Pöhler R, Krahn JH, van den Boom J, et al. A Non-Competitive Inhibitor of VCP/p97 and VPS4 Reveals Conserved Allosteric Circuits in Type I and II AAA ATPases. Angew Chem Int Ed Engl. 2018;57(6):1576-1580. PMID: 29271116. View Source
